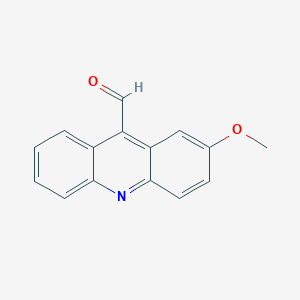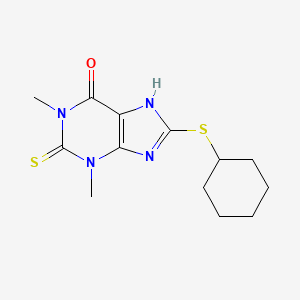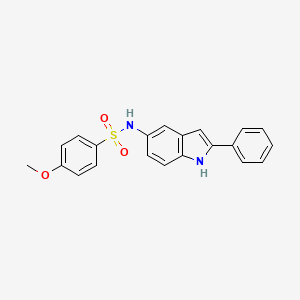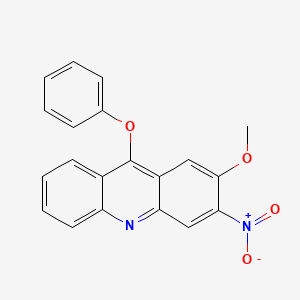
2-Methoxy-3-nitro-9-phenoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-nitro-9-phenoxyacridine is a chemical compound with the molecular formula C20H14N2O4. It belongs to the class of acridine derivatives, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitro-9-phenoxyacridine typically involves the nitration of 2-methoxyacridine followed by the introduction of a phenoxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The phenoxy group is then introduced through a nucleophilic substitution reaction using phenol and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3-nitro-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using boron tribromide (BBr3) to yield the corresponding phenol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide (BBr3).
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products:
Amino derivative: Formed by the reduction of the nitro group.
Phenol derivative: Formed by the demethylation of the methoxy group.
Applications De Recherche Scientifique
2-Methoxy-3-nitro-9-phenoxyacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules
Mécanisme D'action
The primary mechanism of action of 2-Methoxy-3-nitro-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of DNA. This can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication .
Comparaison Avec Des Composés Similaires
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential in cancer therapy
Uniqueness: 2-Methoxy-3-nitro-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, nitro, and phenoxy groups allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
89974-83-4 |
|---|---|
Formule moléculaire |
C20H14N2O4 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2-methoxy-3-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H14N2O4/c1-25-19-11-15-17(12-18(19)22(23)24)21-16-10-6-5-9-14(16)20(15)26-13-7-3-2-4-8-13/h2-12H,1H3 |
Clé InChI |
CGCQFJUSLCGLQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


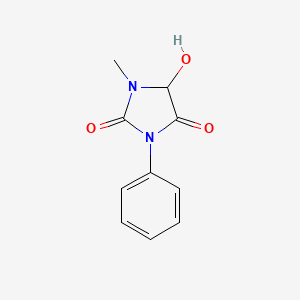
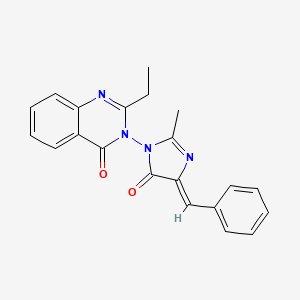
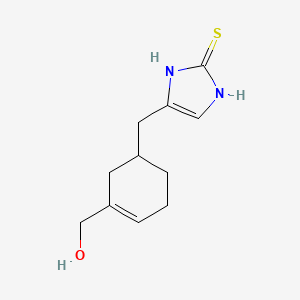
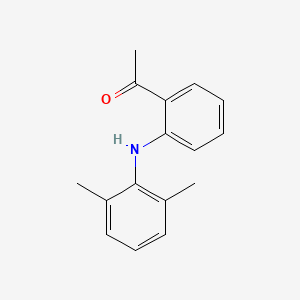
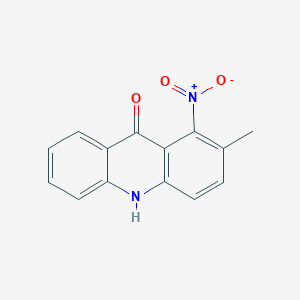
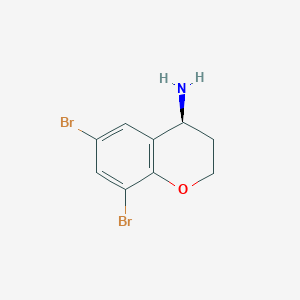
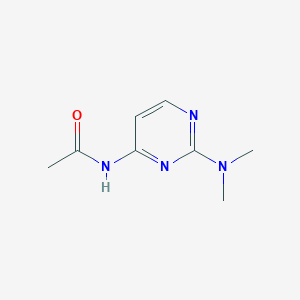
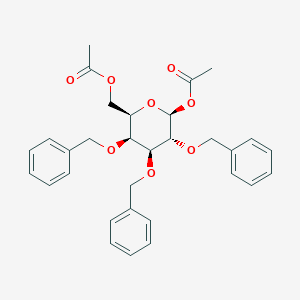
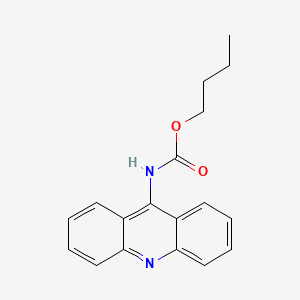
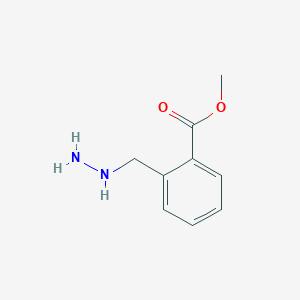
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
